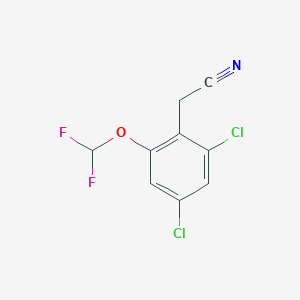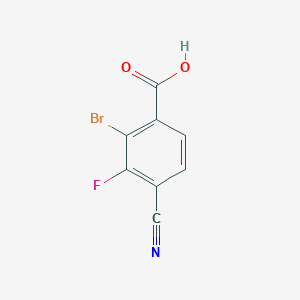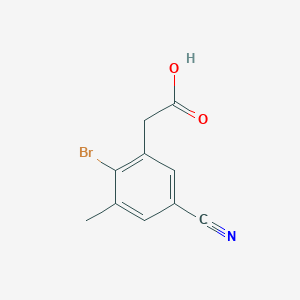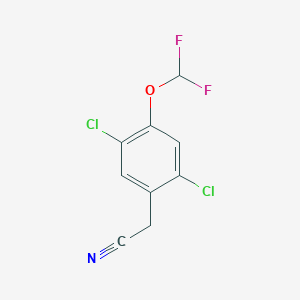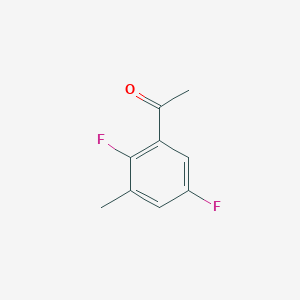
Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-(2-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate (ETTC) is a compound of interest for its potential use in scientific research and laboratory experiments. It is a derivative of thiadiazole, a heterocyclic compound with a five-membered ring, and is composed of an ethyl group and a trifluoromethylphenyl group connected to the sulfur atom of the thiadiazole ring. This compound has been studied for its potential applications in various fields, including biochemical and physiological research, due to its unique properties.
Applications De Recherche Scientifique
Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been studied for its potential applications in various fields, including biochemical and physiological research. It has been found to be useful for studying the effects of oxidative stress, as well as for investigating the mechanisms of action of drugs and other compounds. It has also been used to study the effects of environmental pollutants on cells and organisms. In addition, Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been used to study the effects of inflammation and oxidative damage on cells and tissues.
Mécanisme D'action
Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been found to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) that can cause oxidative stress. It has been found to bind to and inhibit the activity of NADPH oxidase, an enzyme involved in the production of ROS. In addition, Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been found to bind to and inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are molecules involved in inflammation.
Biochemical and Physiological Effects
Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been found to exhibit a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, as well as to reduce the production of ROS and RNS. In addition, it has been found to reduce the production of prostaglandins, which are molecules involved in inflammation. Furthermore, Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been found to have anti-cancer and anti-tumor properties, as well as to have anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate in laboratory experiments is that it is relatively easy to synthesize and use. In addition, it is relatively non-toxic and has been found to be effective in a variety of biochemical and physiological studies. However, there are some limitations to using Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate in laboratory experiments. For example, it is not very stable and can degrade over time. In addition, it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
The potential future directions for Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate include further investigation into its anti-cancer and anti-tumor properties, as well as its potential use in treating diabetes and other diseases. In addition, further research into its mechanism of action and its potential applications in drug development and environmental studies is warranted. Finally, further studies into its stability and solubility are needed in order to better understand its potential use in laboratory experiments.
Propriétés
IUPAC Name |
ethyl 5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)10-17-16-9(20-10)7-5-3-4-6-8(7)12(13,14)15/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJWEUVDMYLNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



